molecular formula C10H13ClFN B1448205 3-Fluoro-3-phenylpyrrolidine hydrochloride CAS No. 1803603-31-7

3-Fluoro-3-phenylpyrrolidine hydrochloride

Cat. No. B1448205
CAS RN: 1803603-31-7
M. Wt: 201.67 g/mol
InChI Key: FRFNPVZBCJGMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring with a fluorophenyl group at the 3-position . The compound’s molecular formula is C10H13ClFN .

Scientific Research Applications

Chemical Synthesis and Metallation Studies

Fluorinated compounds, like 3-Fluoro-3-phenylpyrrolidine hydrochloride, are pivotal in the field of chemical synthesis. A review on the metallation of π-deficient heterocyclic compounds highlights the importance of fluorinated compounds in regioselective lithiation reactions. Such reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties (Marsais & Quéguiner, 1983).

Biological Activity and Antibacterial Agents

Fluorinated compounds are also significant in the development of new antibacterial agents. The review on synthetic methodologies for the preparation of fluoroquinolones exemplifies the critical role of fluorinated intermediates in creating potent antibacterial agents with broad-spectrum activity (da Silva et al., 2003).

Molecular Imaging Applications

The toxicity of organic fluorophores used in molecular imaging is a research area where compounds like this compound might find application. Studies on the toxicity of fluorophores are essential for safely utilizing these compounds in vivo for cancer diagnosis and other medical applications (Alford et al., 2009).

Development of Fluorinated Liquid Crystals

Research on fluorinated liquid crystals for commercial applications in displays and sensors showcases the multifaceted applications of fluorinated compounds. Their unique properties, such as high thermal stability and optical anisotropy, make them suitable for advanced materials development (Hird, 2007).

Mechanism of Action

properties

IUPAC Name

3-fluoro-3-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10(6-7-12-8-10)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFNPVZBCJGMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.